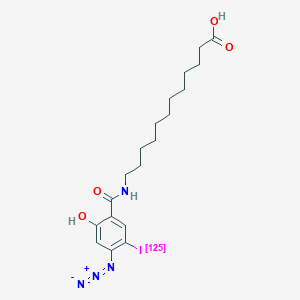![molecular formula C10H17ClN2O B043875 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone CAS No. 115748-98-6](/img/structure/B43875.png)
2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone, also known as CDMNE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone is not fully understood, but it is believed to involve the inhibition of voltage-gated sodium channels and the modulation of GABAergic neurotransmission. 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has also been shown to interact with nicotinic acetylcholine receptors and to inhibit the activity of acetylcholinesterase.
Effets Biochimiques Et Physiologiques
2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and to inhibit the production of reactive oxygen species, which could contribute to its anti-inflammatory properties. 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has also been shown to increase the levels of GABA in the brain, which could contribute to its anticonvulsant and anxiolytic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has several advantages for use in lab experiments. It is stable and easy to handle, and it can be synthesized in large quantities with high purity. However, 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has some limitations as well. It has a relatively short half-life in vivo, which could limit its effectiveness as a therapeutic agent. Additionally, its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone. One area of interest is the development of new drugs based on the structure of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone. Another area of interest is the investigation of the potential of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone as a treatment for neurodegenerative disorders such as Alzheimer's disease. Further research is also needed to fully understand the mechanism of action of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone and to optimize its therapeutic potential. Finally, the safety and toxicity of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone need to be thoroughly investigated before it can be used in clinical trials.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone involves the reaction of 9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-amine with ethyl chloroacetate in the presence of a base. The resulting product is then treated with thionyl chloride to obtain 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone. The synthesis method has been optimized to produce high yields of 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone with minimal impurities.
Applications De Recherche Scientifique
2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs for the treatment of various neurological and inflammatory disorders. 2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone has also been investigated for its potential as a cholinesterase inhibitor, which could be useful in the treatment of Alzheimer's disease.
Propriétés
Numéro CAS |
115748-98-6 |
|---|---|
Nom du produit |
2-Chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone |
Formule moléculaire |
C10H17ClN2O |
Poids moléculaire |
216.71 g/mol |
Nom IUPAC |
2-chloro-1-(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone |
InChI |
InChI=1S/C10H17ClN2O/c1-12-8-2-3-9(12)7-13(5-4-8)10(14)6-11/h8-9H,2-7H2,1H3 |
Clé InChI |
RJPDCGAHDGEHKN-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CN(CC2)C(=O)CCl |
SMILES canonique |
CN1C2CCC1CN(CC2)C(=O)CCl |
Synonymes |
3,9-Diazabicyclo[4.2.1]nonane, 3-(chloroacetyl)-9-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)
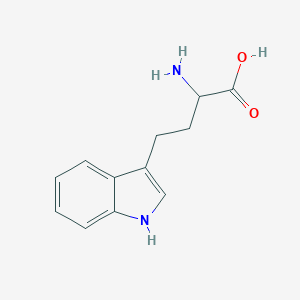
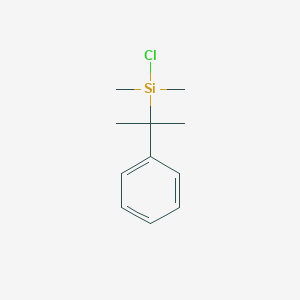
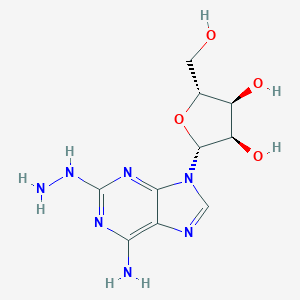
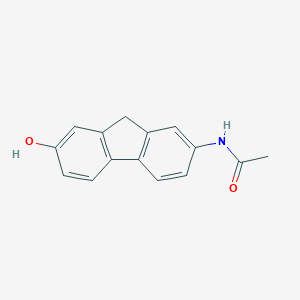
![[4-[[5-(Carboxymethyl)-2-hydroxyphenyl]diazenyl]phenyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B43806.png)

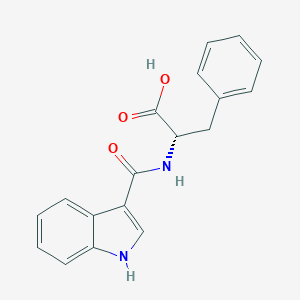
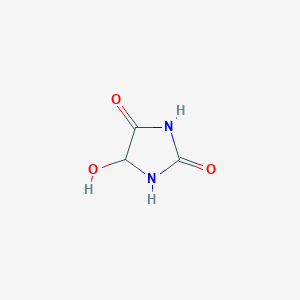
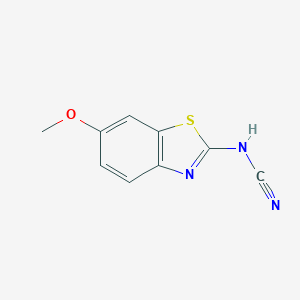
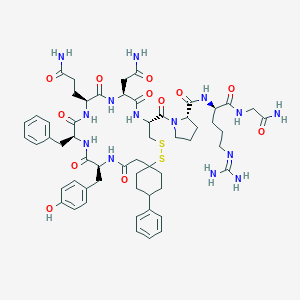
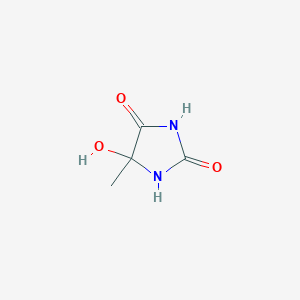
![9-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B43819.png)
